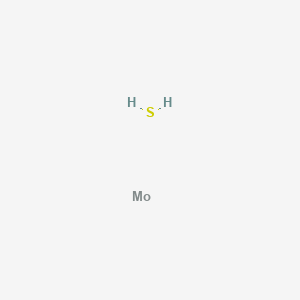

Molybdenum;sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molybdenum sulfane, commonly known as molybdenum disulfide, is an inorganic compound composed of molybdenum and sulfur. Its chemical formula is MoS₂. This compound is classified as a transition metal dichalcogenide and is known for its silvery black appearance. Molybdenum sulfane occurs naturally as the mineral molybdenite, which is the principal ore for molybdenum . It is widely used in various industries due to its unique properties, such as low friction and robustness, making it an excellent dry lubricant .

Métodos De Preparación

Molybdenum sulfane can be synthesized through several methods:

Chemical Vapor Transport (CVT) Method: This method involves the reaction of molybdenum, sulfur, and a halogen (iodine for 2H-MoS₂ and chlorine for 3R-MoS₂) at high temperatures to grow large single crystals.

Direct Sulfidation: Elemental molybdenum or its compounds are directly sulfidized at elevated temperatures.

Industrial Production: Molybdenite ore is processed by flotation to give relatively pure MoS₂.

Análisis De Reacciones Químicas

Molybdenum sulfane undergoes various chemical reactions, including:

Oxidation: MoS₂ reacts with oxygen at temperatures between 400 to 600°C to yield molybdenum trioxide (MoO₃).

Reduction: MoS₂ can be reduced to molybdenum metal in the presence of hydrogen at high temperatures.

Substitution: MoS₂ can react with halogens to form molybdenum halides.

Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions are molybdenum trioxide, molybdenum metal, and molybdenum halides .

Aplicaciones Científicas De Investigación

Molybdenum sulfane has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of molybdenum sulfane involves its interaction with various molecular targets and pathways. In catalytic applications, MoS₂ acts as a catalyst by providing active sites for the adsorption and activation of reactant molecules . In biological applications, MoS₂ interacts with biomolecules through its high surface area and unique electronic properties, enabling it to function as a sensor or therapeutic agent .

Comparación Con Compuestos Similares

Molybdenum sulfane can be compared with other transition metal dichalcogenides, such as tungsten disulfide (WS₂) and molybdenum diselenide (MoSe₂):

Tungsten Disulfide (WS₂): Similar to MoS₂, WS₂ is used as a dry lubricant and has similar layered structures.

Molybdenum Diselenide (MoSe₂): MoSe₂ shares similar electronic properties with MoS₂ but has a different bandgap, making it suitable for different electronic applications.

Molybdenum sulfane is unique due to its combination of low friction, high stability, and versatile applications in various fields .

Propiedades

Fórmula molecular |

H2MoS |

|---|---|

Peso molecular |

130.03 g/mol |

Nombre IUPAC |

molybdenum;sulfane |

InChI |

InChI=1S/Mo.H2S/h;1H2 |

Clave InChI |

QYSJWHFJGCFRDE-UHFFFAOYSA-N |

SMILES canónico |

S.[Mo] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)

![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)

![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)

![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)